molecular formula C21H19NO5S B2649761 3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797781-54-4

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2649761
CAS RN: 1797781-54-4
M. Wt: 397.45
InChI Key: KOYDQVMEXSYOSC-UHFFFAOYSA-N
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Description

Pyrrolidine is a cyclic amine that is used as a building block in the synthesis of various organic compounds . Chromen-2-one is a heterocyclic compound that is often found in natural products and drugs .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . The synthesis of chromen-2-one derivatives usually involves the cyclization of suitable precursors .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring attached to a chromen-2-one moiety through a carbonyl group. The phenylsulfonyl group would be attached to the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including C-H alkylation and arylation . Chromen-2-ones can participate in reactions such as nucleophilic addition at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the sulfonyl group might increase its acidity compared to a simple pyrrolidine .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is integral in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage through "pseudorotation." This review highlights bioactive molecules with pyrrolidine rings and their derivatives, emphasizing the structure-activity relationship (SAR) and the influence of steric factors on biological activity. It serves as a guide for designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Chromen-2-one Derivatives and Their Applications

Synthetic Protocols for Chromen-2-ones

Chromen-2-ones, or coumarins, serve as core structures for secondary metabolites with significant pharmacological importance. The review of synthetic procedures for these compounds underscores their utility in creating bioactive molecules. Protocols include Suzuki coupling for biaryl synthesis, reactions of chromenones with silylenol ethers, and metal-catalyzed cyclization, highlighting efficient methods for generating diverse functionalized derivatives (Mazimba, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

3-[2-(benzenesulfonylmethyl)pyrrolidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-20(18-13-15-7-4-5-11-19(15)27-21(18)24)22-12-6-8-16(22)14-28(25,26)17-9-2-1-3-10-17/h1-5,7,9-11,13,16H,6,8,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDQVMEXSYOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

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